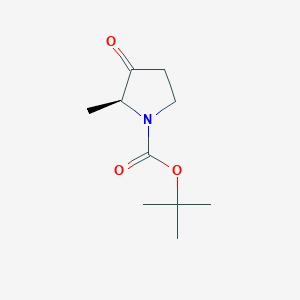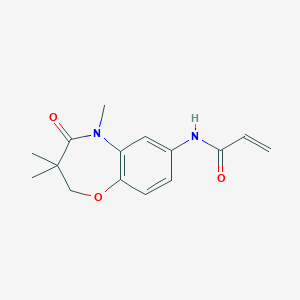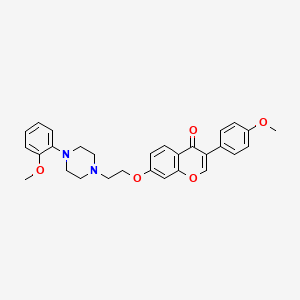
1-(2-Methylazetidin-2-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylazetidin-2-yl)ethanone;hydrochloride is a chemical compound with the CAS Number: 2287332-20-9 . It has a molecular formula of C6H12ClNO and a molecular weight of 149.62 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-methylazetidin-2-yl group attached to an ethanone group . The hydrochloride indicates that it is a salt with a chloride ion .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 149.62 . The compound is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to "1-(2-Methylazetidin-2-yl)ethanone hydrochloride" have been synthesized and characterized for applications such as corrosion inhibition. For example, a study on a triazole derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid environments, highlighting the potential of such compounds in protecting metals from corrosion (Jawad et al., 2020).
Antibacterial Agents
Research on oxazolidinone analogs, closely related to the azetidinone class, has shown significant antibacterial activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These studies underscore the role of azetidinone derivatives as promising leads in the development of new antibacterial agents (Zurenko et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds containing the azetidinone ring have been synthesized and evaluated for their pharmacological properties, including antimicrobial and antioxidant activities. These studies highlight the versatility of azetidinone derivatives in medicinal chemistry, offering potential templates for the development of new therapeutic agents (Mistry & Desai, 2006).
Antiviral Research
In the context of emerging infectious diseases, azetidinone and triazole hybrids have been investigated for their antiviral potential, including against COVID-19. These efforts demonstrate the application of "1-(2-Methylazetidin-2-yl)ethanone hydrochloride" derivatives in addressing global health challenges by targeting key viral enzymes (Rashdan et al., 2021).
Synthetic Chemistry and Drug Development
The synthetic versatility of azetidinone derivatives enables their application in the development of novel drug molecules. Studies have focused on synthesizing and characterizing new compounds with potential anti-inflammatory, analgesic, and anticonvulsant activities, showcasing the broad applicability of these derivatives in drug discovery and development (El-Sawy et al., 2014).
Safety and Hazards
The safety information for 1-(2-Methylazetidin-2-yl)ethanone;hydrochloride indicates that it has some hazards associated with it. The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2-methylazetidin-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(8)6(2)3-4-7-6;/h7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGPCZETOGDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)
![Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride](/img/structure/B2541614.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)
